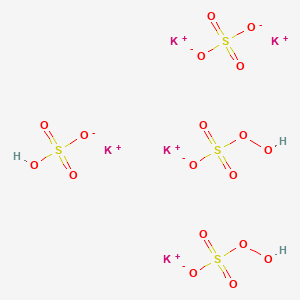

2Khso5.khso4.K2SO4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

pentapotassium;hydrogen sulfate;hydroxy sulfate;sulfate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/5K.2H2O5S.2H2O4S/c;;;;;2*1-5-6(2,3)4;2*1-5(2,3)4/h;;;;;2*1H,(H,2,3,4);2*(H2,1,2,3,4)/q5*+1;;;;/p-5 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJKYXKSLRZKNSI-UHFFFAOYSA-I | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OOS(=O)(=O)[O-].OOS(=O)(=O)[O-].OS(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[K+].[K+].[K+].[K+].[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H3K5O18S4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

614.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Potassium Peroxymonosulfate Triple Salt (2KHSO₅·KHSO₄·K₂SO₄)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and key applications of potassium peroxymonosulfate (B1194676) triple salt, commercially known as Oxone®. The information is intended to support researchers, scientists, and professionals in drug development and other advanced chemical applications.

Core Chemical Properties and Structure

Potassium peroxymonosulfate triple salt is a white, granular, and water-soluble solid with the chemical formula 2KHSO₅·KHSO₄·K₂SO₄.[1][2] It is a stable and powerful oxidizing agent, with its activity primarily derived from the potassium peroxymonosulfate (KHSO₅) component, a salt of Caro's acid (H₂SO₅).[3][4][5] The triple salt formulation enhances the stability and shelf-life of the active peroxymonosulfate anion.[6]

The compound is recognized for its versatility, ease of handling, and non-toxic nature, making it a "green" oxidizing agent in many chemical syntheses.[3][5][7] Its strong oxidizing potential allows it to be used in a wide array of applications, including organic synthesis, disinfection, and water treatment.[1]

Molecular and Crystal Structure

The molecular weight of the triple salt is approximately 614.76 g/mol .[4] The active component, potassium peroxymonosulfate (KHSO₅), constitutes about 42.8% of the mixture.[8] The structure of the peroxymonosulfate ion (HOOSO₃⁻) has been confirmed by X-ray crystallography to feature a tetrahedral sulfur center.[9][10] The O-O bond length is approximately 1.46 picometers.[10] The triple salt forms an intercalation-type crystal structure, which contributes to its exceptional stability.[9]

Quantitative Data

The following tables summarize the key quantitative properties of 2KHSO₅·KHSO₄·K₂SO₄.

Table 1: Physical and Chemical Properties

| Property | Value | References |

| Molecular Weight ( g/mol ) | 614.76 | [4] |

| Appearance | White, granular, free-flowing solid | [1][8] |

| Active Oxygen Content (%) | Minimum: 4.5; Typical: 4.7; Theoretical: 5.2 | [11] |

| Active Component (KHSO₅) Content (%) | Minimum: 42.8 | [8][11] |

| Bulk Density (g/cm³) | 1.15 - 1.30 | [11] |

| pH (1% solution at 25°C) | 2.3 | [11] |

| pH (3% solution at 25°C) | 2.0 | [11] |

| Standard Electrode Potential (E₀, V) | +1.81 to +1.85 | [5][10][12] |

| Heat of Decomposition (kJ/kg) | 251 | [11] |

Table 2: Solubility in Water

| Temperature (°C) | Solubility (g/L) | References |

| 20 | >250 | [11] |

Table 3: Stability

| Condition | Stability Characteristic | References |

| Storage (dry, cool conditions) | < 1% activity loss per month | [2][3][4][11] |

| Thermal Decomposition | Begins at >70°C, with significant decomposition to SO₂ and SO₃ starting at 300°C | [3][4][5][6] |

| Aqueous Solution | Relatively stable at acidic pH; minimum stability at pH 9 | [3][4] |

Experimental Protocols

Determination of Active Oxygen Content (Iodometric Titration)

This method is a standard procedure for quantifying the active oxygen content in potassium peroxymonosulfate triple salt.

Principle: The peroxymonosulfate ion oxidizes iodide ions to iodine in an acidic solution. The liberated iodine is then titrated with a standardized sodium thiosulfate (B1220275) solution using a starch indicator.

Reagents:

-

Potassium peroxymonosulfate triple salt sample

-

Deionized water

-

10% (v/v) Sulfuric acid solution

-

25% (w/w) Potassium iodide solution

-

0.1 N Standardized sodium thiosulfate solution

-

Starch indicator solution

Procedure:

-

Accurately weigh approximately 0.4 g of the potassium peroxymonosulfate triple salt sample.

-

In a 250 mL beaker equipped with a magnetic stirrer, add 75 mL of deionized water, 15 mL of 10% sulfuric acid, and 10 mL of 25% potassium iodide solution. Ensure all reagents are below 20°C.

-

Add the weighed sample to the beaker and stir until fully dissolved.

-

Immediately titrate the solution with 0.1 N sodium thiosulfate solution until a pale yellow color is observed.

-

Add a few drops of starch indicator solution. The solution will turn a deep blue color.

-

Continue the titration with sodium thiosulfate, adding it dropwise, until the blue color disappears and the solution becomes colorless.

-

Record the volume of sodium thiosulfate solution used.

-

Repeat the titration for at least two more samples to ensure accuracy.

Calculation: % Active Oxygen = (V × N × 8 × 100) / W where:

-

V = volume of sodium thiosulfate solution in mL

-

N = normality of the sodium thiosulfate solution

-

W = weight of the sample in g

-

8 = equivalent weight of oxygen

Synthesis of 2KHSO₅·KHSO₄·K₂SO₄

This protocol outlines a general laboratory-scale synthesis of the triple salt.

Principle: The synthesis involves the reaction of hydrogen peroxide with oleum (B3057394) (fuming sulfuric acid) to form Caro's acid (H₂SO₅), followed by neutralization with potassium hydroxide (B78521) to precipitate the triple salt.

Reagents:

-

Concentrated Hydrogen Peroxide (e.g., 50%)

-

Oleum (fuming sulfuric acid)

-

Potassium Hydroxide (e.g., 45% aqueous solution)

-

Ice

Procedure:

-

In a reaction vessel equipped with efficient cooling and stirring, carefully and slowly add the concentrated hydrogen peroxide to the oleum while maintaining the temperature below 10-15°C using an ice bath. This step is highly exothermic.

-

Once the addition is complete, continue stirring the mixture at a low temperature to ensure the formation of Caro's acid.

-

Slowly add the potassium hydroxide solution to the Caro's acid mixture. The temperature should be carefully controlled to remain low.

-

After the neutralization is complete, the triple salt will precipitate out of the solution.

-

The precipitate is then isolated by filtration.

-

The collected solid is washed with a cold solvent, such as ethanol, to remove impurities.

-

The final product is dried under vacuum to yield the 2KHSO₅·KHSO₄·K₂SO₄ triple salt.

Visualizations

Synthesis of 2KHSO₅·KHSO₄·K₂SO₄

Caption: Synthesis pathway of potassium peroxymonosulfate triple salt.

Thermal Decomposition Pathway

Caption: Major products of the thermal decomposition of Oxone®.

Experimental Workflow: Oxidation of Aldehydes

Caption: General workflow for the oxidation of aldehydes to carboxylic acids using Oxone®.

References

- 1. 2Khso5.khso4.K2SO4 | Benchchem [benchchem.com]

- 2. xylemanalytics.com [xylemanalytics.com]

- 3. US5607656A - Process for preparing potassium peroxomonosulfate triple salt - Google Patents [patents.google.com]

- 4. Facile oxidation of aldehydes to acids and esters with Oxone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chemistry.msu.edu [chemistry.msu.edu]

- 7. researchgate.net [researchgate.net]

- 8. Facile Oxidation of Aldehydes to Acids and Esters with Oxone [organic-chemistry.org]

- 9. Spectrophotometric determination of peroxymonosulfate anions via oxidative decolorization of dyes induced by cobalt - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 10. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]

- 11. echemi.com [echemi.com]

- 12. CA1229216A - Process for the production of potassium peroxymonosulphate triple salt - Google Patents [patents.google.com]

A Technical Guide to the Physical Characteristics of Potassium Peroxymonosulfate

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core physical characteristics of potassium peroxymonosulfate (B1194676), a powerful and versatile oxidizing agent. Commonly available as a stable triple salt (2KHSO₅·KHSO₄·K₂SO₄), its properties are crucial for its application in organic synthesis, disinfection, and water treatment. This document compiles key quantitative data, outlines standardized experimental protocols for its characterization, and illustrates the factors governing its stability.

Core Physical and Chemical Properties

Potassium peroxymonosulfate is a white, odorless, granular solid that is highly valued for its strong, non-chlorine-based oxidizing potential.[1][2][3][4] The pure form, potassium hydrogen peroxymonosulfate (KHSO₅), is inherently unstable.[1][5] For practical applications, it is processed into a stable, free-flowing triple salt, which is commercially known by trade names such as Oxone.[1][6][7] This triple salt is a composite of potassium peroxymonosulfate, potassium bisulfate, and potassium sulfate.[2][8]

Quantitative Data Summary

The following table summarizes the key physical properties of the commercial-grade potassium peroxymonosulfate triple salt. The data has been compiled from various technical sources, and ranges are provided to account for variations in measurement techniques and product grades.

| Property | Value | References |

| Appearance | White to off-white, crystalline, free-flowing granular solid. | [1][2][3][6] |

| Odor | Odorless. | [2][3][4][6] |

| Molecular Formula | 2KHSO₅·KHSO₄·K₂SO₄ (Triple Salt) | [2][7][8][9] |

| Molecular Weight | 614.76 g/mol (Triple Salt) | [5][6][7] |

| Bulk Density | 0.9 - 1.4 g/cm³ | [3][6] |

| Solubility in Water | >250 g/L at 20°C | [3][6][10] |

| Solubility in other Solvents | Slightly soluble in alcohols; Insoluble in non-polar solvents. | [6] |

| pH of Aqueous Solutions | 1.4 - 2.4 (for 1-5% solutions at 25°C) | [3][6][11] |

| Decomposition Temperature | Decomposes without melting, starting at >60°C. | [3][6][12] |

| Stability | Hygroscopic; Stable when stored in cool, dry conditions. | [2][4][6][11] |

Experimental Protocols

The determination of the physical characteristics of potassium peroxymonosulfate requires standardized methodologies to ensure accuracy and reproducibility. The following protocols are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) and the American Society for Testing and Materials (ASTM).

Determination of Water Solubility (Flask Method - OECD 105)

This protocol is suitable for substances with solubilities above 10⁻² g/L.[13][14]

-

Principle: A supersaturated solution of the substance in water is created and allowed to equilibrate at a constant temperature. The concentration of the dissolved substance in the aqueous phase is then determined by a suitable analytical method.[6][13]

-

Methodology:

-

Preparation: Add an excess amount of potassium peroxymonosulfate to a flask containing deionized water. The amount should be sufficient to create a visually saturated solution with undissolved solid remaining.

-

Equilibration: Seal the flask and agitate it at a constant, controlled temperature (e.g., 20 ± 0.5 °C) using a mechanical shaker or magnetic stirrer.[13] The equilibration time can vary and should be determined by preliminary tests, but 24 hours is often sufficient.

-

Phase Separation: After equilibration, cease agitation and allow the mixture to stand at the same temperature to let the undissolved solids settle. The separation of the solid and liquid phases is then achieved by centrifugation or filtration.

-

Analysis: Carefully extract an aliquot of the clear supernatant. Determine the concentration of the dissolved potassium peroxymonosulfate using an appropriate analytical technique, such as titration or ion chromatography.

-

Replicates: The experiment should be performed at least in triplicate to ensure the reliability of the results.[13]

-

Determination of pH of an Aqueous Solution (ASTM E70)

This protocol outlines the potentiometric measurement of pH using a glass electrode.[2]

-

Principle: The pH of a solution is determined by measuring the potential difference between a glass electrode and a reference electrode immersed in the solution.[2]

-

Methodology:

-

Solution Preparation: Prepare an aqueous solution of potassium peroxymonosulfate at a specified concentration (e.g., 1% w/v) using deionized water. Ensure the solid is completely dissolved.

-

Instrument Calibration: Calibrate the pH meter using at least two, and preferably three, standard buffer solutions that bracket the expected pH of the sample (e.g., pH 4.0, 7.0, and 10.0).[15][16]

-

Temperature Compensation: Equilibrate the sample solution to a known, constant temperature (e.g., 25 °C) and use an automatic temperature compensation (ATC) probe or manually set the temperature on the meter.[2][15]

-

Measurement: Rinse the electrodes with deionized water and then with a small amount of the sample solution.[15] Immerse the electrodes in the sample and stir gently to ensure homogeneity.[16] Allow the reading to stabilize before recording the pH value.

-

Post-Measurement: After measurement, rinse the electrodes thoroughly with deionized water and store them in the appropriate storage solution.[15]

-

Determination of Apparent (Bulk) Density (ASTM D1895, Method A)

This method is suitable for free-flowing granular materials.[4][17][18]

-

Principle: The apparent density is determined by measuring the mass of the material that fills a container of a known volume without compaction.[4]

-

Methodology:

-

Apparatus: Use a specified funnel and a cylindrical cup of a known volume (e.g., 100 cm³).[4][17]

-

Procedure: Position the funnel over the measuring cup. Close the funnel's lower opening and fill it with the potassium peroxymonosulfate sample.

-

Filling the Cup: Quickly open the funnel's opening to allow the material to flow freely into the cup until it overflows.[4]

-

Leveling and Weighing: Without shaking or compacting the cup, carefully scrape off the excess material from the top using a straightedge.[4] Weigh the filled cup to the nearest 0.1 g.

-

Calculation: Subtract the mass of the empty cup from the mass of the filled cup to get the mass of the sample. Calculate the apparent density by dividing the mass of the sample by the known volume of the cup.[8]

-

Determination of Thermal Stability (OECD 113)

This protocol uses thermal analysis to screen for decomposition and thermal stability.[12][19]

-

Principle: Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, indicating decomposition through mass loss. Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, identifying exothermic or endothermic decomposition events.[20]

-

Methodology:

-

Sample Preparation: Place a small, accurately weighed amount of the potassium peroxymonosulfate sample into an appropriate crucible (e.g., aluminum or ceramic).

-

Instrument Setup: Place the sample crucible and an empty reference crucible into the thermal analyzer.

-

Heating Program: Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant rate (e.g., 10 °C/min) over a specified temperature range.[12]

-

Data Acquisition: Record the sample's mass change (TGA) or the differential heat flow (DSC) as a function of temperature.

-

Analysis: Analyze the resulting thermogram to identify the onset temperature of decomposition, which is characterized by a significant mass loss (TGA) or a sharp exothermic peak (DSC). A substance is generally considered stable at room temperature if no significant decomposition occurs below 150°C.[12][19]

-

Factors Affecting Stability

The stability of potassium peroxymonosulfate, both in its solid form and in aqueous solutions, is influenced by several environmental factors. Understanding these factors is critical for safe storage, handling, and effective application. The diagram below illustrates the key relationships leading to the decomposition of the compound.

Caption: Factors leading to the decomposition of potassium peroxymonosulfate.

References

- 1. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 2. matestlabs.com [matestlabs.com]

- 3. Dynamic Method for the Determination of Hygroscopicity of Water-Soluble Solids | Semantic Scholar [semanticscholar.org]

- 4. 4486616.s21i.faiusr.com [4486616.s21i.faiusr.com]

- 5. globe.gov [globe.gov]

- 6. filab.fr [filab.fr]

- 7. sciteq.com [sciteq.com]

- 8. matestlabs.com [matestlabs.com]

- 9. old.iupac.org [old.iupac.org]

- 10. Dynamic Method for the Determination of Hygroscopicity of Water-Soluble Solids: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 11. oecd.org [oecd.org]

- 12. Selection test for air stability and thermal stability according to OECD test no. 113 - Analytice [analytice.com]

- 13. laboratuar.com [laboratuar.com]

- 14. oecd.org [oecd.org]

- 15. utsc.utoronto.ca [utsc.utoronto.ca]

- 16. epawebapp.epa.ie [epawebapp.epa.ie]

- 17. industrialphysics.com [industrialphysics.com]

- 18. infinitalab.com [infinitalab.com]

- 19. oecd.org [oecd.org]

- 20. OECD/EU-Methods [laus.group]

The Synthesis and Discovery of Oxone® Triple Salt: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, discovery, and core properties of Oxone® triple salt, a versatile and powerful oxidizing agent. The active component of this stable, water-soluble, and non-chlorinated oxidant is potassium peroxymonosulfate (B1194676) (KHSO₅), a derivative of Caro's acid.[1][2][3] This document details the industrial production and laboratory-scale synthesis of Oxone®, presents its key physicochemical properties in structured tables, and illustrates its synthesis workflow and a representative reaction mechanism through detailed diagrams. The information compiled herein is intended to serve as a critical resource for researchers, scientists, and professionals in drug development and various other industrial and laboratory settings where strong and selective oxidation is required.

Introduction and Discovery

Oxone®, a trade name for a potassium triple salt with the formula 2KHSO₅·KHSO₄·K₂SO₄, is a widely utilized oxidizing agent in a myriad of industrial and laboratory applications.[1][2][4] Its efficacy stems from the active ingredient, potassium peroxymonosulfate (KHSO₅), the potassium salt of peroxymonosulfuric acid (H₂SO₅).[2][3] The discovery of this potent oxidizing species is intrinsically linked to the German chemist Heinrich Caro, who in 1898, first described the highly oxidative solution formed by mixing concentrated sulfuric acid and hydrogen peroxide, now known as Caro's acid.[5][6][7][8]

The triple salt formulation of Oxone® provides enhanced stability and a longer shelf-life compared to pure potassium peroxymonosulfate, while readily releasing the active peroxymonosulfate anion upon dissolution in water.[1] This white, granular, and free-flowing solid is valued for its powerful non-chlorine oxidation capabilities, ease of handling, and environmentally benign byproducts.[2][9][10] Its applications are diverse, ranging from a bleaching agent in denture cleansers and laundry formulations to a microetchant in printed circuit board manufacturing, a repulping aid in the paper industry, and an essential reagent in organic synthesis for transformations such as the oxidation of aldehydes to carboxylic acids and the epoxidation of alkenes.[1][4][9][11]

Physicochemical and Quantitative Data

The utility of Oxone® is defined by its specific physicochemical properties. The following tables summarize the key quantitative data for this compound.

Table 1: Chemical Composition and Identification

| Property | Value |

| Chemical Formula | 2KHSO₅·KHSO₄·K₂SO₄ |

| Molecular Weight | 614.76 g/mol |

| Active Component | Potassium Peroxymonosulfate (KHSO₅) |

| CAS Number | 70693-62-8 |

| Appearance | White, granular, free-flowing solid |

Table 2: Oxidative Capacity and Purity

| Property | Value |

| Theoretical Active Oxygen | 5.2% |

| Typical Active Oxygen | ≥ 4.5% |

| Minimum KHSO₅ Assay | ≥ 42.8% |

| Standard Electrode Potential (E°) | +1.81 V (for the HSO₅⁻/HSO₄⁻ half-reaction) |

Table 3: Solubility and Stability

| Property | Value |

| Solubility in Water (at 20°C) | >250 g/L |

| pH (1% solution at 25°C) | 2.3 |

| Solid State Stability | < 1% loss of activity per month under recommended storage conditions |

| Decomposition Onset Temperature | ~300°C |

Synthesis of Oxone® Triple Salt

The synthesis of Oxone® can be approached on both an industrial and a laboratory scale. The industrial process is designed for large-scale, cost-effective production, while laboratory methods offer routes for preparing smaller, high-purity batches.

Industrial Production Protocol

The commercial production of Oxone® triple salt is primarily achieved through the fuming sulfuric acid method.[16] This process involves the in-situ generation of peroxysulfuric acid (Caro's acid) followed by careful neutralization with a potassium source.

Experimental Protocol:

-

Preparation of Peroxysulfuric Acid (Caro's Acid): High-concentration fuming sulfuric acid (oleum) is reacted with a high-concentration solution of hydrogen peroxide (typically 50-70%). This reaction is highly exothermic and requires strict temperature control, often maintained at or below 10°C, to prevent decomposition of the peroxy acid. The reaction is typically carried out in a continuous stirred-tank reactor.

-

Neutralization: The resulting Caro's acid solution is then carefully neutralized with a potassium source, most commonly potassium hydroxide (B78521) or potassium carbonate. The neutralization is performed in a controlled manner to manage the heat of reaction and to achieve the correct stoichiometry for the triple salt formation. A crystal form modifier, such as magnesium carbonate, may be added at this stage.[17][18]

-

Crystallization: The neutralized solution is then subjected to vacuum concentration to remove excess water. This is followed by cooling to induce crystallization of the triple salt. The crystallization temperature is typically lowered to 0°C or below to maximize the yield.[16][17]

-

Separation and Drying: The crystallized product is separated from the mother liquor via centrifugation. The resulting cake is then washed, often with an ethanol-water mixture, to remove impurities.[19]

-

Drying: The final product is dried under vacuum at a controlled temperature (typically not exceeding 70°C) to yield the stable, granular Oxone® triple salt.[20]

References

- 1. Oxone - Wikipedia [en.wikipedia.org]

- 2. atamankimya.com [atamankimya.com]

- 3. OXONE - Ataman Kimya [atamanchemicals.com]

- 4. atamankimya.com [atamankimya.com]

- 5. quora.com [quora.com]

- 6. Peroxymonosulfuric acid - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]

- 7. Peroxymonosulfuric acid - Sciencemadness Wiki [sciencemadness.org]

- 8. Peroxymonosulfuric acid - Wikipedia [en.wikipedia.org]

- 9. atamankimya.com [atamankimya.com]

- 10. Aqueous Oxone - Wordpress [reagents.acsgcipr.org]

- 11. Potassium peroxymonosulfate - Sciencemadness Wiki [sciencemadness.org]

- 12. Potassium monopersulfate compound - Hebei Natai Chemical Industry Co., Ltd. [hbnataichem.com]

- 13. Potassium peroxymonosulfate - Wikipedia [en.wikipedia.org]

- 14. piscinasbenages.es [piscinasbenages.es]

- 15. Oxone, Potassium peroxomonosulfate [organic-chemistry.org]

- 16. Preparation method of potassium peroxymonosulfate - Eureka | Patsnap [eureka.patsnap.com]

- 17. CN1528660A - Preparation method of potassium peroxymonosulfate composite salt - Google Patents [patents.google.com]

- 18. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 19. US2901319A - Preparation of potassium monopersulfate - Google Patents [patents.google.com]

- 20. chemistry.msu.edu [chemistry.msu.edu]

An In-depth Technical Guide to the Oxidative Action of Potassium Peroxymonosulfate (Oxone)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the oxidative mechanisms and applications of 2KHSO₅·KHSO₄·K₂SO₄, commonly known as Oxone. As a versatile, stable, and environmentally benign oxidizing agent, Oxone has found extensive use in organic synthesis and various stages of drug development. The active component, potassium peroxymonosulfate (B1194676) (KHSO₅), facilitates a wide array of transformations through direct oxidation, in-situ generation of other potent oxidants like dioxiranes, or via radical pathways. This document details these core mechanisms, presents quantitative data from key transformations, outlines detailed experimental protocols, and provides visual diagrams of reaction pathways and workflows to support researchers in leveraging this powerful reagent.

Introduction to Potassium Peroxymonosulfate (Oxone)

Oxone is a stable, white, granular triple salt with the formula 2KHSO₅·KHSO₄·K₂SO₄.[1][2][3] It is highly soluble in water and serves as a convenient and safe source of potassium peroxymonosulfate (KHSO₅), also known as potassium monopersulfate (KMPS).[4][5] Its stability, ease of handling, non-toxic nature, and low cost have contributed to its rapidly increasing use in organic chemistry.[4][5][6] When stored in cool, dry conditions, Oxone loses only about 1% of its activity per month.[4][6]

The primary oxidizing power of Oxone is derived from the peroxymonosulfate anion (HSO₅⁻), the active component from Caro's acid (H₂SO₅).[4][5][7][8] The presence of potassium bisulfate (KHSO₄) in the mixture results in strongly acidic aqueous solutions (around pH 2), a condition in which the peroxymonosulfate ion is stable.[9]

Core Mechanisms of Oxidative Action

The versatility of Oxone as an oxidant stems from its ability to react through several distinct pathways, depending on the substrate, solvent, and presence of catalysts or additives.

Direct Oxidation by Peroxymonosulfate (HSO₅⁻)

The peroxymonosulfate anion is a powerful nucleophilic oxidant capable of transferring an oxygen atom to a variety of substrates. This is the primary mechanism for the oxidation of electron-rich functional groups. For instance, it directly oxidizes sulfides first to sulfoxides and then to sulfones, tertiary amines to amine oxides, and phosphines to phosphine (B1218219) oxides.[2][10] In biological contexts, its potent oxidative capability allows it to inactivate pathogens by disrupting cellular structures.[1] This involves the oxidation of key biomolecules, including amino acid residues in proteins and nucleic acids, leading to a loss of function and cell death.[1]

In Situ Generation of Dioxiranes

One of the most powerful applications of Oxone is the in situ generation of highly reactive dioxiranes from ketones.[11] In the presence of a ketone, typically acetone (B3395972), Oxone generates dimethyldioxirane (B1199080) (DMDO), which then acts as the primary oxidant.[12][13] This pathway is particularly effective for the epoxidation of alkenes that are otherwise difficult to oxidize.[8] The ketone is regenerated in the process, allowing it to be used in catalytic amounts. These reactions are often performed in buffered aqueous solutions to maintain a pH of 7-8 for optimal dioxirane (B86890) generation.[8]

Radical-Mediated Pathways

Oxone can be activated by transition metals (e.g., Co, Fe, Ru), heat, or light to generate highly reactive radical species, such as the sulfate (B86663) radical anion (SO₄•⁻) and hydroxyl radical (•OH).[14][15] These radical-based advanced oxidation processes (AOPs) are particularly relevant in environmental remediation for the degradation of persistent organic pollutants.[1][15] In synthetic chemistry, these pathways enable C-H bond abstraction for reactions like the direct benzylic oxidation of alkylarenes to aryl ketones in the presence of KBr.[4]

Halogenation in the Presence of Halide Salts

In combination with halide salts (e.g., KCl, KBr), Oxone is used to achieve efficient halogenation of various substrates. The active oxidizing agent, KHSO₅, is thought to react with the halide salt (X⁻) to generate an electrophilic halogen source, such as a hypohalous acid (HOX).[16] This method is effective for the regioselective ring bromination of electron-rich aromatic compounds and the oxyhalogenation of alkynes.[4][15]

Caption: Core oxidative pathways initiated by Oxone.

Applications in Organic Synthesis

Oxone's multifaceted reactivity makes it a cornerstone oxidant for a vast range of transformations crucial for the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

| Substrate Class | Product(s) | Typical Conditions | Notes |

| Alkenes | Epoxides, Diols, Dicarbonyls | Oxone, Acetone, H₂O/CH₃CN, NaHCO₃ | Dioxirane-mediated epoxidation is common.[10] Cleavage occurs with catalysts like OsO₄ or RuCl₃.[4] |

| Aldehydes | Carboxylic Acids, Esters | Oxone, DMF or Alcoholic Solvent | A mild and efficient alternative to metal-mediated oxidations.[10] Esters are formed in alcohol solvents.[10] |

| Ketones | Esters, Lactones | Oxone, H₂O, Buffer (pH 7) | Classic Baeyer-Villiger oxidation to form esters or lactones from cyclic ketones.[4][11] |

| Sulfides | Sulfoxides, Sulfones | Oxone, MeOH/H₂O | Stepwise oxidation is possible; two equivalents of Oxone yield the sulfone.[2][10] |

| Amines | Amine Oxides, Nitroso/Nitro Cmpds | Oxone, H₂O, Buffer | Tertiary amines give amine oxides.[10] Primary aryl amines can yield nitroso compounds.[9] |

| Organotrifluoroborates | Phenols, Alcohols | Oxone, Acetone/H₂O | Rapid and high-yielding oxidation of aryl- and alkyltrifluoroborates.[4] |

| Alkylarenes | Aryl Ketones | Oxone, KBr, H₂O/CH₂Cl₂, hv | Benzylic C-H oxidation via a radical pathway.[4] |

Quantitative Data Summary

The following table summarizes quantitative yields for representative transformations mediated by Oxone, highlighting its efficiency under various conditions.

| Reaction | Substrate | Product | Conditions | Yield (%) | Reference |

| Epoxidation | (E)-Stilbene | (E)-Stilbene oxide | Oxone, Acetone, NaHCO₃, CH₃CN/H₂O, rt, 1.5 h | 95 | J. Org. Chem. 1999, 64, 25, 9413-9416 |

| Sulfide Oxidation | Thioanisole | Methyl phenyl sulfone | Oxone, MeOH, rt, 10 min | 98 | J. Org. Chem. 1990, 55, 15, 4693-4699 |

| Aldehyde Oxidation | 4-Chlorobenzaldehyde | 4-Chlorobenzoic acid | Oxone, DMF, 35 °C, 30 min | 96 | J. Org. Chem. 2005, 70, 15, 6111-6114 |

| Boronate Oxidation | 4-Benzyloxyphenyltrifluoroborate | 4-Benzyloxyphenol | Oxone, Acetone/H₂O, rt, 2 min | 97 | [17] |

| Baeyer-Villiger | Cyclohexanone | ε-Caprolactone | Oxone, NaH₂PO₄/Na₂HPO₄ buffer (pH 7), H₂O, rt, 5 min | >99 | J. Org. Chem. 2017, 82, 1, 745-750 |

Key Experimental Protocols

Protocol 5.1: Epoxidation of an Alkene via In Situ Dioxirane Generation

Reaction: Epoxidation of 1-dodecene (B91753) to 1,2-epoxydodecane.

Methodology:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-dodecene (1.0 mmol) in a 3:1 mixture of acetonitrile (B52724) and water (10 mL).

-

Add sodium bicarbonate (3.0 mmol) to the solution to buffer the reaction mixture.

-

In a separate beaker, prepare a solution of Oxone (2.0 mmol) in water (5 mL).

-

Add the Oxone solution dropwise to the stirred alkene solution at room temperature over 10 minutes.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion (typically 1-2 hours), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) (10 mL).

-

Extract the product with diethyl ether (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate (B1210297) gradient) to yield the pure epoxide.

Protocol 5.2: Oxidation of an Aryltrifluoroborate to a Phenol (B47542)

Reaction: Conversion of potassium 4-(benzyloxy)phenyltrifluoroborate to 4-(benzyloxyphenol).[17]

Methodology:

-

Dissolve potassium 4-(benzyloxy)phenyltrifluoroborate (1.0 mmol) in acetone (5 mL) in a flask open to the air at room temperature.[17]

-

Prepare a 0.2 M solution of Oxone in water.[17]

-

Rapidly add the Oxone solution (5 mL, 1.0 mmol) to the stirred trifluoroborate solution.[17]

-

The reaction is typically complete within 2-5 minutes.[17]

-

Pour the reaction mixture into a separatory funnel containing water (20 mL) and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

The desired phenol is often obtained in high purity without the need for further chromatographic purification.[17]

Visualizing Mechanisms and Workflows

Caption: Catalytic cycle of ketone-mediated epoxidation using Oxone.

Caption: General experimental workflow for an Oxone-mediated oxidation.

Conclusion

Potassium peroxymonosulfate (Oxone) is a powerful, versatile, and user-friendly oxidant with a broad scope of applications relevant to researchers, particularly in the field of drug development and organic synthesis. Its ability to function through multiple oxidative pathways—including direct oxygen transfer, generation of potent intermediates like dioxiranes, and initiation of radical reactions—allows for the targeted transformation of a wide array of functional groups. The operational simplicity, high efficiency, and favorable environmental profile of Oxone establish it as an indispensable tool in the modern chemist's arsenal, providing a reliable alternative to many heavy-metal-based oxidants.

References

- 1. 2Khso5.khso4.K2SO4 | Benchchem [benchchem.com]

- 2. OXONE (POTASSIUM MONOPERSULFATE) - Ataman Kimya [atamanchemicals.com]

- 3. CAS 37222-66-5: Potassium peroxymonosulfate sulfate (2KHSO… [cymitquimica.com]

- 4. Oxone, Potassium peroxomonosulfate [organic-chemistry.org]

- 5. atamankimya.com [atamankimya.com]

- 6. atamankimya.com [atamankimya.com]

- 7. nbinno.com [nbinno.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chemistry.mdma.ch [chemistry.mdma.ch]

- 10. POTASSIUM PEROXYMONOSULFATE - Ataman Kimya [atamanchemicals.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. butler.elsevierpure.com [butler.elsevierpure.com]

- 14. Recent Advances in the Oxone-Mediated Synthesis of Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cabidigitallibrary.org [cabidigitallibrary.org]

- 16. taylorandfrancis.com [taylorandfrancis.com]

- 17. Oxidation of Organotrifluoroborates via Oxone® - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of Potassium Peroxymonosulfate in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of potassium peroxymonosulfate (B1194676) (KMPS), focusing on its solubility and stability in aqueous environments. The information presented herein is intended to support research, development, and application of this versatile oxidizing agent in various scientific and pharmaceutical contexts. All quantitative data is summarized in structured tables for ease of comparison, and detailed experimental methodologies are provided.

Introduction to Potassium Peroxymonosulfate (KMPS)

Potassium peroxymonosulfate (KHSO₅), is a powerful oxidizing agent. It is most commonly available as a stable, white, granular triple salt with the formula 2KHSO₅·KHSO₄·K₂SO₄, which is commercially known as Oxone®.[1][2] The oxidizing power of KMPS is derived from its peracid chemistry, making it a versatile tool in organic synthesis, disinfection, and various industrial processes.[1][3] Its non-chlorine nature makes it an attractive alternative to traditional halogen-based oxidants.[3] Understanding its behavior in aqueous solutions is critical for its effective and safe application.

Solubility of Potassium Peroxymonosulfate

Potassium peroxymonosulfate, in its triple salt form (Oxone®), is highly soluble in water.[4] The dissolution is a straightforward process, yielding a strongly acidic solution.[2]

Quantitative Solubility Data

The solubility of Oxone® in deionized water increases with temperature. The following table summarizes the aqueous solubility at various temperatures.

| Temperature (°C) | Temperature (°F) | Solubility ( g/100 g H₂O) |

| 0 | 32 | 26.5 |

| 10 | 50 | 30.0 |

| 20 | 68 | >250 g/L[4] (approx. 35 g/100g H₂O[5]) |

| 30 | 86 | 41.0 |

| 40 | 104 | 47.5 |

Data sourced from DuPont™ Oxone® technical information. At concentrations above saturation, potassium sulfate (B86663) may precipitate while the active component, potassium peroxymonosulfate, remains in solution.[4]

Experimental Protocol for Determining Solubility

A standard method for determining the solubility of an inorganic salt like potassium peroxymonosulfate at various temperatures involves preparing saturated solutions and determining the concentration of the dissolved salt.

Materials:

-

Potassium peroxymonosulfate (Oxone®)

-

Deionized water

-

Temperature-controlled water bath or incubator

-

Stirring plate and magnetic stir bars

-

Calibrated thermometer

-

Analytical balance

-

Volumetric flasks and pipettes

-

Filtration apparatus (e.g., syringe filters or vacuum filtration)

-

Apparatus for iodometric titration (as described in section 3.3.1)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of potassium peroxymonosulfate to a known volume of deionized water in several sealed flasks.

-

Place the flasks in a temperature-controlled water bath set to the desired temperatures (e.g., 10°C, 20°C, 30°C, 40°C).

-

Stir the solutions vigorously using magnetic stir bars for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid confirms saturation.

-

-

Sample Collection and Analysis:

-

Once equilibrium is achieved, stop stirring and allow the excess solid to settle.

-

Carefully draw a known volume of the clear supernatant using a pre-heated or pre-cooled pipette to the respective temperature to avoid precipitation or further dissolution.

-

Immediately filter the collected sample using a syringe filter to remove any remaining solid particles.

-

Accurately weigh the collected filtrate and then determine the concentration of potassium peroxymonosulfate using the iodometric titration method described in section 3.3.1.

-

-

Calculation of Solubility:

-

From the titration results, calculate the mass of KMPS dissolved in the known mass of the filtrate.

-

The solubility can then be expressed in grams of KMPS per 100 grams of water.

-

References

Spectroscopic Analysis of Potassium Monopersulfate Triple Salt (2KHSO₅·KHSO₄·K₂SO₄): A Technical Guide

Introduction

Potassium monopersulfate triple salt, commercially known as Oxone®, is a stable, water-soluble, and powerful oxidizing agent with a wide range of applications in organic synthesis, disinfection, and environmental remediation.[1][2] Its chemical formula, 2KHSO₅·KHSO₄·K₂SO₄, indicates that it is a composite material comprised of potassium peroxymonosulfate (B1194676) (KHSO₅), the active oxidizing species, along with potassium bisulfate (KHSO₄) and potassium sulfate (B86663) (K₂SO₄) which provide stability.[2] A thorough understanding of its spectroscopic characteristics is crucial for quality control, reaction monitoring, and elucidating its role in various chemical processes. This technical guide provides an in-depth overview of the spectroscopic analysis of this triple salt, focusing on Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and X-ray diffraction (XRD).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule based on the absorption of infrared radiation. For the 2KHSO₅·KHSO₄·K₂SO₄ triple salt, the FTIR spectrum is a superposition of the vibrational modes of its three components: KHSO₅, KHSO₄, and K₂SO₄.

Experimental Protocol

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the 2KHSO₅·KHSO₄·K₂SO₄ sample with approximately 200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer a portion of the mixture into a pellet-forming die.

-

Press the powder under high pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.

-

Mount the pellet in a sample holder for analysis.

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the sample holder with the KBr pellet in the FTIR spectrometer.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

The final spectrum is obtained by rationing the sample spectrum against the background spectrum.

Data Analysis and Interpretation

The FTIR spectrum of the triple salt will exhibit characteristic absorption bands corresponding to the vibrational modes of the peroxymonosulfate, bisulfate, and sulfate ions. The table below summarizes the expected vibrational frequencies based on the analysis of the individual components.

| Wavenumber (cm⁻¹) | Assignment | Component |

| ~3000 (broad) | O-H stretch | KHSO₅, KHSO₄ |

| 1250-1050 | S=O asymmetric and symmetric stretches | KHSO₅, KHSO₄, K₂SO₄ |

| 900-880 | O-O stretch | KHSO₅ |

| 750-700 | S-O stretch | KHSO₅ |

Note: The exact peak positions may vary slightly due to the crystalline environment and interactions between the different salt components.

Interpretation:

The presence of a broad absorption band around 3000 cm⁻¹ is indicative of the O-H stretching vibrations from the KHSO₅ and KHSO₄ components. The strong and complex absorption pattern in the 1250-1050 cm⁻¹ region arises from the overlapping S=O stretching modes of all three sulfate-based components. A key diagnostic peak for the active component, KHSO₅, is the O-O stretching vibration expected in the 900-880 cm⁻¹ range.[3] The S-O stretching vibration of KHSO₅ is also anticipated around 750-700 cm⁻¹.[3]

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational spectroscopy technique that is particularly sensitive to non-polar bonds and symmetric vibrations. It provides valuable information for the structural characterization of the triple salt.

Experimental Protocol

Sample Preparation:

-

Place a small amount of the powdered 2KHSO₅·KHSO₄·K₂SO₄ sample onto a microscope slide or into a capillary tube.

-

No further sample preparation is typically required for solid samples.

Data Acquisition:

-

Place the sample in the Raman spectrometer.

-

Focus the laser beam (e.g., 532 nm or 785 nm) onto the sample.

-

Acquire the Raman spectrum over a typical range of 100-3500 cm⁻¹.

-

The acquisition time and laser power should be optimized to obtain a good signal-to-noise ratio while avoiding sample degradation.

Data Analysis and Interpretation

The Raman spectrum of the triple salt will be a composite of the spectra of its individual components. The table below lists the prominent Raman shifts expected for each component.

| Raman Shift (cm⁻¹) | Assignment | Component |

| ~1048 | Symmetric SO₃ stretch | KHSO₅ |

| ~1040 | HSO₄⁻ stretch | KHSO₄ |

| ~980 | SO₄²⁻ symmetric stretch | K₂SO₄ |

| ~837 | Peroxide (O-O) stretch | KHSO₅ |

| ~586 | HSO₄⁻ bending | KHSO₄ |

| ~418 | HSO₄⁻ bending | KHSO₄ |

Note: These values are based on literature data for the individual components and may be slightly shifted in the triple salt crystal lattice.[3][4][5]

Interpretation:

The Raman spectrum provides a clear distinction between the three components. The symmetric SO₃ stretch of the active component, KHSO₅, is expected around 1048 cm⁻¹.[3] This can be distinguished from the HSO₄⁻ stretch in KHSO₄ at approximately 1040 cm⁻¹ and the strong, sharp symmetric stretch of the SO₄²⁻ ion in K₂SO₄ around 980 cm⁻¹.[4][5] A key feature for identifying the peroxymonosulfate is the peroxide (O-O) stretching mode, which gives a strong Raman band at approximately 837 cm⁻¹.[3] The lower frequency region will contain various bending modes of the sulfate and bisulfate ions.

X-ray Diffraction (XRD)

X-ray diffraction is the primary technique for determining the crystal structure of a solid material. The XRD pattern of the 2KHSO₅·KHSO₄·K₂SO₄ triple salt will be a unique fingerprint representing the arrangement of its constituent ions in the crystal lattice.

Experimental Protocol

Sample Preparation:

-

Grind the 2KHSO₅·KHSO₄·K₂SO₄ sample to a fine powder using a mortar and pestle to ensure random orientation of the crystallites.

-

Mount the powdered sample onto a flat sample holder.

Data Acquisition:

-

Place the sample holder in the X-ray diffractometer.

-

Set the X-ray source (commonly Cu Kα radiation, λ = 1.5406 Å).

-

Scan a range of 2θ angles (e.g., 10-80°) with a defined step size and dwell time.

-

The detector records the intensity of the diffracted X-rays at each 2θ angle.

Data Analysis and Interpretation

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) |

| β-K₂SO₄ | Orthorhombic | Pnam | 7.456 | 10.08 | 5.776 |

Data obtained from the Crystallography Open Database.

Interpretation:

The XRD pattern of 2KHSO₅·KHSO₄·K₂SO₄ will be a unique pattern that is not a simple sum of the patterns of its individual components due to the formation of a distinct crystal lattice. The analysis of the XRD pattern would involve indexing the peaks to determine the unit cell parameters and space group of the triple salt. This information provides fundamental insights into the solid-state structure and packing of the ions. The presence of sharp, well-defined peaks indicates a crystalline material.

Conclusion

The spectroscopic analysis of 2KHSO₅·KHSO₄·K₂SO₄ using FTIR, Raman, and XRD techniques provides a comprehensive understanding of its chemical composition and solid-state structure. FTIR and Raman spectroscopy are invaluable for identifying the characteristic vibrational modes of the active peroxymonosulfate component, as well as the accompanying bisulfate and sulfate salts. XRD provides fundamental information about the crystalline nature and the unique crystal lattice of the triple salt. The combined application of these techniques is essential for the quality control and characterization of this important oxidizing agent.

References

An In-depth Technical Guide on the Thermodynamic Data for Potassium Peroxymonosulfate Decomposition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermodynamic and kinetic data concerning the thermal decomposition of potassium peroxymonosulfate (B1194676). The information is compiled from various scientific sources to support research, development, and safety assessments involving this potent oxidizing agent. While a complete experimental dataset for the solid-state decomposition is not publicly available in the literature reviewed, this guide presents the established data, discusses related compounds, and outlines the standard methodologies for such analyses.

Introduction to Potassium Peroxymonosulfate

Potassium peroxymonosulfate, with the chemical formula KHSO₅, is a strong oxidizing agent.[1][2] It is most commonly available as a stable triple salt, 2KHSO₅·KHSO₄·K₂SO₄, which is marketed under the trade name Oxone®.[1][3] This triple salt formulation enhances the stability of the active peroxymonosulfate component, making it suitable for a wide range of applications, from organic synthesis to disinfection and water treatment.[4] Understanding the thermal stability and decomposition properties of this compound is critical for its safe handling, storage, and application.

The decomposition of potassium peroxymonosulfate is an exothermic process that can be influenced by factors such as temperature, moisture, and the presence of catalysts like transition metal ions.[5] For the pure form of KHSO₅, decomposition is reported to begin at approximately 60°C and becomes rapid above 100°C.[4] The commercial triple salt, Oxone®, is significantly more stable, with decomposition into sulfur dioxide (SO₂) and sulfur trioxide (SO₃) commencing at much higher temperatures, around 300°C.[3]

Thermodynamic and Kinetic Data

The following tables summarize the available quantitative data for the decomposition of potassium peroxymonosulfate. It is important to note that a complete set of experimentally determined kinetic parameters for the solid-state thermal decomposition was not found in the reviewed literature.

Thermodynamic Data

| Parameter | Value | Compound Form | Notes |

| Heat of Decomposition (ΔHd) | 251 kJ/kg | Triple Salt (Oxone®) | This value is equivalent to approximately 154.3 kJ/mol of the triple salt. |

| Heat of Formation (ΔHf°) | -230 kcal/mol (-962.3 kJ/mol) | Pure KHSO₅ | This is an estimated value based on thermodynamic cycles.[4] |

| Gibbs Free Energy of Decomposition (ΔG°) | Data Not Available | - | Experimental data for the solid-state decomposition is not available in the reviewed literature. |

| Entropy of Decomposition (ΔS°) | Data Not Available | - | Experimental data for the solid-state decomposition is not available in the reviewed literature. |

Kinetic Data

| Parameter | Value | Compound Form | Notes |

| Activation Energy (Ea) | Data Not Available | - | Would typically be determined via Arrhenius plots from multi-heating rate TGA/DSC experiments. |

| Pre-exponential Factor (A) | Data Not Available | - | A component of the Arrhenius equation, determined experimentally alongside Ea. |

| Reaction Order (n) | Data Not Available | - | Describes the dependency of the reaction rate on the concentration of the reactant. |

Experimental Protocols

The determination of thermodynamic and kinetic parameters for the decomposition of solid materials like potassium peroxymonosulfate is primarily conducted using thermoanalytical techniques. The following describes a generalized protocol for such an analysis using TGA and DSC.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal stability, decomposition temperatures, mass loss, and heat flow associated with the decomposition of potassium peroxymonosulfate. Kinetic parameters can be derived by performing these experiments at multiple heating rates.

Instrumentation: A simultaneous TGA-DSC instrument or separate TGA and DSC units.

Methodology:

-

Sample Preparation: A small, representative sample of potassium peroxymonosulfate (typically 1-5 mg) is accurately weighed directly into an appropriate crucible (e.g., alumina, aluminum).

-

Instrument Setup:

-

The crucible is placed in the instrument's furnace.

-

A purge gas (typically an inert gas like nitrogen or argon to study thermal decomposition, or air/oxygen to study oxidative decomposition) is set to a constant flow rate (e.g., 20-50 mL/min).

-

-

Temperature Program:

-

The sample is equilibrated at a starting temperature below the onset of decomposition (e.g., 30°C).

-

The temperature is then increased linearly at a controlled heating rate. To perform kinetic analysis, this procedure is repeated with different heating rates (e.g., 5, 10, 15, and 20 °C/min).

-

The heating continues to a final temperature well above the completion of the decomposition event (e.g., 400°C or higher).

-

-

Data Acquisition: The instrument records the sample's mass (TGA), the temperature difference between the sample and a reference (DTA), and the heat flow to or from the sample (DSC) as a function of temperature and time.

-

Data Analysis:

-

TGA Curve: The percentage of mass loss is plotted against temperature. The onset temperature of decomposition and the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG) are determined.

-

DSC Curve: The heat flow is plotted against temperature. Exothermic peaks indicate heat is released during decomposition. The area under the peak is integrated to determine the enthalpy of decomposition (ΔH).

-

Kinetic Analysis: Using specialized software and methods (e.g., ASTM E1641 - Flynn-Wall-Ozawa method), the data from multiple heating rates are analyzed to calculate the activation energy (Ea) and the pre-exponential factor (A).

-

Visualizations

Simplified Thermal Decomposition Pathway

The precise mechanism for the solid-state thermal decomposition of potassium peroxymonosulfate is complex and not fully elucidated in the available literature. The following diagram represents a simplified, plausible pathway based on the known starting material and final decomposition products at elevated temperatures. The initial step is the exothermic release of oxygen, followed by further decomposition of the resulting sulfate (B86663) salts at higher temperatures.

Experimental Workflow for Kinetic Analysis

The following diagram illustrates the typical workflow for determining the kinetic parameters of decomposition using thermoanalytical data.

References

An In-depth Technical Guide to Safety Protocols for Handling Oxone® (Potassium Peroxomonosulfate)

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols and technical information for handling Oxone®, a trade name for potassium peroxomonosulfate compound. Adherence to these guidelines is critical for ensuring personnel safety and maintaining a secure laboratory environment. Oxone® is a versatile and powerful oxidizing agent, but its hazardous properties, including being corrosive, an oxidizer, and a sensitizer, demand careful management.[1][2]

Hazard Identification and Classification

Oxone® is classified as hazardous under the OSHA Hazard Communication Standard (29 CFR 1910.1200).[1] It is a potent corrosive agent that can cause severe burns to the skin, eyes, and mucous membranes.[1][3][4] It is also harmful if swallowed or inhaled and may cause allergic reactions in sensitive individuals.[1][5][6][7] As a strong oxidizer, it can ignite combustible materials or intensify fires.[1][2][3]

Table 1: GHS Hazard Classification for Oxone®

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1][7] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled.[7] |

| Skin Corrosion/Irritation | Category 1A/1B | H314: Causes severe skin burns and eye damage.[1][2][7] |

| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage.[7] |

| Respiratory Sensitization | Category 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1][2][7] |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction.[1][2][7] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[1] |

| Oxidizing Solids | Category 2/3 | H272: May intensify fire; oxidizer.[2] |

| Hazardous to the Aquatic Environment, Chronic | Category 3 | H412: Harmful to aquatic life with long lasting effects.[7] |

Chemical, Physical, and Toxicological Properties

Oxone® is a granular, white, solid mixture with the formula 2KHSO₅·KHSO₄·K₂SO₄.[8] Its active oxidizing component is potassium peroxomonosulfate (KHSO₅).[8] It is relatively stable when stored under cool, dry conditions, losing approximately 1% activity per month.[8]

Table 2: Physical and Chemical Properties of Oxone®

| Property | Value |

| Synonyms | Potassium peroxomonosulfate compound, Potassium monopersulfate triple salt.[1][3] |

| CAS Number | 70693-62-8.[1] |

| Appearance | White, granular solid. |

| Odor | Odorless. |

| pH | Acidic; solutions >3% may have a pH < 2.0.[5] |

| Decomposition | Exothermic decomposition is accelerated by moisture, heat, and certain metals.[5][8] |

| Hazardous Combustion Products | Sulfur oxides (SO₂, SO₃), potassium oxides, oxygen.[1][3][8] |

Table 3: Summary of Toxicological Data for Oxone®

| Metric | Value | Species |

| Acute Oral Toxicity (ATE) | 555.56 mg/kg. | - |

| Approximate Lethal Dose (ALD), Oral | 2250 mg/kg.[5] | Rat |

| Acute Dermal Toxicity (LD₅₀) | > 5000 mg/kg. | Rat |

| No-Observed-Adverse-Effect-Level (NOAEL) | 200 mg/kg.[6] | - |

Safe Handling and Storage Protocols

Proper handling and storage procedures are essential to minimize risks associated with Oxone®.

Engineering Controls

Always handle Oxone® in a well-ventilated area.[2][9] A certified chemical fume hood is required for any procedures that may generate dust or involve heating.[1][3] Emergency eyewash stations and safety showers must be readily accessible in the immediate work area.[1]

Personal Protective Equipment (PPE)

The following PPE must be worn when handling Oxone®:

-

Eye and Face Protection : Chemical safety goggles that meet ANSI Z87.1 or European Standard EN166 specifications are mandatory.[1] A face shield should be worn in addition to goggles when there is a risk of splashing or dust generation.[10]

-

Skin Protection : Wear impervious gloves (e.g., rubber or plastic-coated) and a fire-resistant lab coat.[1][5][10] For larger quantities or when there is a significant risk of contact, a chemical-resistant apron and boots are required.[6]

-

Respiratory Protection : If ventilation is inadequate or dust is present, use a NIOSH/MSHA or European Standard EN 149 approved air-purifying respirator with a particulate filter.[1][7][9]

Standard Handling Protocol

Storage Requirements

Store Oxone® in a cool, dry, and well-ventilated area, away from heat sources.[2][6][9] Keep containers tightly closed and protect them from moisture, which accelerates decomposition.[1][2][3] Store separately from combustible, organic, or other incompatible materials.[1][2][3][9]

Incompatibilities and Decomposition Hazards

The decomposition of Oxone® is exothermic and can be catalyzed by various substances, potentially leading to the release of heat and oxygen.[5][6] High temperatures (starting at 300°C) can cause decomposition to toxic sulfur oxides (SO₂ and SO₃).[8]

Key incompatibilities include:

-

Combustible and Organic Materials : Contact may cause fire or explosion.[1][3]

-

Heavy Metal Salts : Salts of cobalt (Co), nickel (Ni), copper (Cu), and manganese (Mn) can catalyze vigorous decomposition.[4][6][8]

-

Halide Compounds : Mixing with halides (e.g., chlorides, bromides) can release toxic halogen gases like chlorine or bromine, especially if moisture is present.[4][6][8]

-

Cyanides : Can release highly toxic hydrogen cyanide gas upon mixing.[4][6][8]

-

Water and Moisture : Accelerates decomposition, releasing heat.[5][6]

Emergency Procedures

Immediate and appropriate action during an emergency is crucial to mitigating harm.

First Aid Measures

All exposures require immediate medical attention.[1][3] Provide the Safety Data Sheet (SDS) to responding medical personnel.[1][3]

Table 4: First Aid Measures for Oxone® Exposure

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[1][3][5][6] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention. [1][3][6] |

| Skin Contact | Immediately remove all contaminated clothing and shoes.[3][6] Wash affected area with soap and plenty of water for at least 15 minutes.[3][6] Seek immediate medical attention. [1][3] |

| Inhalation | Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[3][5][9] If not breathing, give artificial respiration (do not use mouth-to-mouth).[1][3][6] Seek immediate medical attention. [1][3] |

| Ingestion | Do NOT induce vomiting. [1][6][9] Rinse mouth thoroughly with water.[7][9] If the person is conscious, give two glasses of water to drink.[6] Seek immediate medical attention. [1][3][6] |

Accidental Release and Spill Protocol

For any spill, prioritize personnel safety and prevent the substance from entering drains or waterways.[3][7]

Fire-Fighting Measures

While Oxone® itself does not burn, it is an oxidizer that can ignite or intensify the burning of combustible materials.[1][6]

-

Suitable Extinguishing Media : Use large volumes of water, water spray, or foam.[5][6]

-

Unsuitable Extinguishing Media : Do not use carbon dioxide (CO₂), dry chemical, or other gas-filled extinguishers, as they will be ineffective against the exothermic decomposition.[6]

-

Protective Actions : Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[1][3]

Waste Disposal

Dispose of waste Oxone® and contaminated materials in accordance with all local, state, and federal regulations. Spilled material should not be recycled.[5] Solutions with a concentration greater than 3% may be considered hazardous waste due to a pH below 2.0 and may require neutralization before disposal.[5] Collect solid waste in separate, labeled containers and keep it segregated from other materials.[5]

References

- 1. fishersci.com [fishersci.com]

- 2. horizonpoolsupply.com [horizonpoolsupply.com]

- 3. fishersci.com [fishersci.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. piscinasbenages.es [piscinasbenages.es]

- 6. conncoll.edu [conncoll.edu]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. Oxone, Potassium peroxomonosulfate [organic-chemistry.org]

- 9. oreqcorp.com [oreqcorp.com]

- 10. chemistry.ucla.edu [chemistry.ucla.edu]

A Historical and Technical Review of Caro's Acid and Its Salts

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Peroxymonosulfuric acid, commonly known as Caro's acid, is a powerful oxidizing agent that has intrigued and served chemists for over a century. First described by the German chemist Heinrich Caro in 1898, this inorganic peroxy acid and its corresponding salts have found diverse applications ranging from organic synthesis to environmental remediation.[1] This technical guide provides a comprehensive historical literature review of Caro's acid and its salts, detailing its discovery, synthesis, properties, and analytical determination. The information is tailored for researchers, scientists, and drug development professionals who require a thorough understanding of this potent oxidizing agent.

Historical Overview

Heinrich Caro, a prominent German chemist, first isolated and characterized peroxymonosulfuric acid in 1898.[1][2] His work was part of the burgeoning field of synthetic dye chemistry, where strong oxidizing agents were of great interest.[2][3] Caro's acid, a combination of sulfuric acid and hydrogen peroxide, quickly gained recognition for its formidable oxidizing power.[1] Early research focused on its preparation and fundamental reactivity. The most common method for its preparation, both then and now, involves the carefully controlled reaction of concentrated sulfuric acid with hydrogen peroxide.[1] This mixture, often referred to as "Piranha solution," is renowned for its ability to remove organic residues.[1]

The development of stable salt forms of Caro's acid, particularly potassium peroxymonosulfate (B1194676) (often sold under the trade name Oxone), significantly broadened its applicability. This triple salt, with the formula 2KHSO₅·KHSO₄·K₂SO₄, offers the oxidizing power of peroxymonosulfate in a more stable, solid form, making it safer to handle and store.

Synthesis of Caro's Acid and Its Salts

Laboratory Synthesis of Caro's Acid (Piranha Solution)

The laboratory-scale synthesis of Caro's acid is a straightforward but potentially hazardous procedure that must be conducted with extreme caution in a fume hood with appropriate personal protective equipment.

Experimental Protocol:

-

Preparation: A reaction vessel, typically a glass beaker, is placed in an ice bath to ensure effective cooling.

-

Reaction: Concentrated sulfuric acid (95-98%) is added to the reaction vessel. Slowly, and with continuous stirring, a high-concentration hydrogen peroxide solution (30-70%) is added to the sulfuric acid. The addition must be slow to control the highly exothermic reaction. The typical volumetric ratio of sulfuric acid to hydrogen peroxide is 3:1.

-

Equilibrium: The reaction establishes an equilibrium, resulting in a mixture of peroxymonosulfuric acid (H₂SO₅), sulfuric acid (H₂SO₄), hydrogen peroxide (H₂O₂), and water.[4]

-

Storage: The resulting Caro's acid solution is unstable and should be used immediately or stored at low temperatures for a short period.

Caption: Laboratory Synthesis of Caro's Acid.

Industrial Production of Potassium Peroxymonosulfate (Oxone)

The industrial production of potassium peroxymonosulfate aims to generate the stable triple salt. The process involves the initial formation of Caro's acid followed by neutralization with a potassium salt.

Experimental Protocol:

-

Caro's Acid Formation: Fuming sulfuric acid (oleum) is reacted with a high-concentration hydrogen peroxide solution (typically 50-70%) to form a concentrated solution of Caro's acid. This reaction is carried out in a controlled reactor with efficient cooling.

-

Neutralization: The resulting Caro's acid solution is then carefully neutralized with a potassium source, such as potassium hydroxide (B78521) or potassium carbonate. This step is critical and must be controlled to prevent excessive heat generation and decomposition of the peroxymonosulfate.

-

Crystallization: The neutralized solution is then subjected to vacuum concentration and cooling to induce the crystallization of the triple salt (2KHSO₅·KHSO₄·K₂SO₄).

-

Separation and Drying: The crystallized product is separated from the mother liquor via centrifugation and then dried to yield the final, stable potassium peroxymonosulfate product.

Caption: Industrial Production of Potassium Peroxymonosulfate.

Quantitative Data

A summary of the key physical and chemical properties of Caro's acid and its most prominent salt, potassium peroxymonosulfate, is presented below for easy comparison.

Table 1: Physical and Chemical Properties of Caro's Acid

| Property | Value |

| Chemical Formula | H₂SO₅ |

| Molar Mass | 114.08 g/mol |

| Appearance | White crystalline solid (pure) |

| Melting Point | 45 °C (decomposes)[3][5] |

| Density | 2.239 g/cm³ (solid)[3] |

| Standard Electrode Potential (E⁰) | +2.51 V[3] |

| Solubility in Water | Very soluble[5] |

| pKa | ~9.4 (second dissociation) |

Table 2: Physical and Chemical Properties of Potassium Peroxymonosulfate (Oxone)

| Property | Value |

| Chemical Formula | 2KHSO₅·KHSO₄·K₂SO₄ |

| Molar Mass | 614.7 g/mol |

| Appearance | White, granular solid |

| Bulk Density | 1.1 - 1.4 g/cm³ |

| Solubility in Water (20°C) | >250 g/L |

| pH of 1% Solution | ~2.0 - 2.3 |

| Active Oxygen Content | ≥ 4.5% |

| Decomposition Temperature | > 65 °C |

Experimental Protocols for Analysis

The accurate determination of the concentration of peroxymonosulfuric acid in solution is crucial for its effective application and for safety. Several analytical methods have been developed for this purpose.

Iodometric Titration

This is a classic and reliable method for determining the concentration of oxidizing agents.

Methodology:

-

Sample Preparation: A known volume of the Caro's acid solution is diluted with deionized water.

-

Reaction: An excess of potassium iodide (KI) solution is added to the diluted sample. The peroxymonosulfate oxidizes the iodide ions to iodine. H₂SO₅ + 2KI + H₂O → H₂SO₄ + K₂SO₄ + I₂

-

Titration: The liberated iodine is then titrated with a standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution using a starch indicator. The endpoint is reached when the blue-black color of the starch-iodine complex disappears. I₂ + 2Na₂S₂O₃ → 2NaI + Na₂S₄O₆

-

Calculation: The concentration of peroxymonosulfuric acid can be calculated from the volume and concentration of the sodium thiosulfate solution used.

Spectrophotometric Methods

Spectrophotometric methods offer a rapid and sensitive means of analysis, particularly for mixtures of peroxy compounds.

Methodology:

Several spectrophotometric methods have been developed that allow for the simultaneous determination of hydrogen peroxide, peroxymonosulfuric acid, and peroxydisulfuric acid in a mixture. These methods are often based on the differential reaction of these species with specific chromogenic reagents. For instance, methods utilizing the oxidation of specific organic dyes or the formation of colored metal-peroxo complexes have been reported. The absorbance of the resulting colored solution is measured at a specific wavelength, and the concentration is determined from a calibration curve.

Caption: Analytical Workflows for Caro's Acid.

Stability and Decomposition

Caro's acid is inherently unstable and its decomposition is influenced by factors such as temperature, concentration, and the presence of impurities. The decomposition of peroxymonosulfuric acid in aqueous solution is a complex process that can proceed through different pathways, leading to the formation of sulfuric acid and oxygen.

The kinetics of decomposition have been studied, and it is known that the stability of Caro's acid solutions is significantly enhanced at lower temperatures. For practical purposes, it is recommended that solutions of Caro's acid be prepared fresh and used promptly.

The salts of Caro's acid, particularly the triple salt of potassium peroxymonosulfate, are significantly more stable than the free acid. This enhanced stability is a key reason for their widespread commercial use. However, even these salts will decompose over time, especially under conditions of high humidity and temperature.

Conclusion

Since its discovery by Heinrich Caro, peroxymonosulfuric acid and its salts have become invaluable tools in both academic research and industrial processes. Their potent oxidizing properties, coupled with the enhanced stability of the salt forms, have led to a wide array of applications. This technical guide has provided a historical overview, detailed synthesis and analytical protocols, and a summary of the key quantitative properties of Caro's acid and its potassium salt. A thorough understanding of the chemistry of these compounds is essential for their safe and effective use, and it is hoped that this guide will serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and beyond.

References

An In-depth Technical Guide to the Crystal Structure of Potassium Peroxymonosulfate Triple Salt (Oxone)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of potassium peroxymonosulfate (B1194676) triple salt, commercially known as Oxone. This compound, with the chemical formula 2KHSO₅·KHSO₄·K₂SO₄, is a stable and versatile oxidizing agent widely utilized in various industrial and laboratory applications, including organic synthesis and disinfection.[1][2][3] This guide delves into its structural characteristics, methods of synthesis and crystallization, and the logical relationship of its constituent salts.

Introduction to the Crystal Structure

The crystal structure of potassium peroxymonosulfate triple salt has been determined by X-ray crystallography.[1] The triple salt forms a stable crystalline solid where the individual components—potassium peroxymonosulfate (KHSO₅), potassium bisulfate (KHSO₄), and potassium sulfate (B86663) (K₂SO₄)—are arranged in a specific, repeating three-dimensional lattice. This arrangement is stabilized by a network of hydrogen bonds.[1]

The active oxidant in this triple salt is the peroxymonosulfate anion (HSO₅⁻). The formulation as a triple salt significantly enhances the stability and shelf-life of the peroxymonosulfate component, making it a safer and more practical reagent compared to isolated potassium peroxymonosulfate.[1] Upon dissolution in water, the triple salt releases the peroxymonosulfate anion, which is responsible for its oxidative properties.[1]

Physicochemical and Crystallographic Data

Table 1: Physicochemical Properties of Potassium Peroxymonosulfate Triple Salt

| Property | Value |

| Chemical Formula | 2KHSO₅·KHSO₄·K₂SO₄ |

| Molar Mass | 614.76 g/mol |

| Appearance | White, crystalline, odorless, free-flowing solid |

| Solubility in Water | 256 g/L at 20 °C |

| Decomposition Temperature | Exceeds 60 °C |

| Active Oxygen Content | Minimum 4.5% |

Table 2: Individual Components of the Triple Salt

| Component | Chemical Formula | Molar Mass ( g/mol ) | Role in the Triple Salt |

| Potassium Peroxymonosulfate | KHSO₅ | 152.17 | Active oxidizing agent |

| Potassium Bisulfate | KHSO₄ | 136.17 | Stabilizing agent, contributes to acidic nature |

| Potassium Sulfate | K₂SO₄ | 174.26 | Stabilizing agent, contributes to the crystal lattice |

Experimental Protocols

Synthesis of Potassium Peroxymonosulfate Triple Salt

The synthesis of the triple salt generally involves the reaction of peroxysulfuric acid (Caro's acid, H₂SO₅) with a potassium base. The peroxysulfuric acid is typically generated in situ.

Materials:

-

Fuming sulfuric acid (oleum) or concentrated sulfuric acid

-

Hydrogen peroxide (typically high concentration, e.g., 70-85%)

-

Potassium hydroxide (B78521) (KOH) or potassium carbonate (K₂CO₃) solution

-

Ice bath

-

Reaction vessel with stirring capability

Procedure:

-